molecular formula C25H34O9S B1673891 Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- CAS No. 143490-81-7

Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-

Cat. No.: B1673891
CAS No.: 143490-81-7
M. Wt: 510.6 g/mol
InChI Key: WXIDMVGKJBAEFP-RTBURBONSA-N
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Description

Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- is a complex organic compound with a unique structure that includes multiple methoxy and propoxy groups, as well as a sulfonylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- typically involves multiple steps, including the formation of the oxolan ring and the introduction of the sulfonylethanol group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized under specific conditions.

    Reduction: The sulfonylethanol group can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the sulfonylethanol group can produce alcohol derivatives.

Scientific Research Applications

Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- include other sulfonylethanol derivatives and compounds with similar aromatic and oxolan structures.

Uniqueness

What sets this compound apart is its combination of methoxy, propoxy, and sulfonylethanol groups, which confer unique chemical and biological properties

Properties

CAS No.

143490-81-7

Molecular Formula

C25H34O9S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol

InChI

InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1

InChI Key

WXIDMVGKJBAEFP-RTBURBONSA-N

SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Isomeric SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Appearance

Solid powder

Key on ui other cas no.

143490-81-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
L 668,750
L 668750
L 680573
L 680574
L-668750
L-680573
L-680574
MK 287
MK 287, (2R-trans)-isomer
MK 287, (trans-(+-))-isomer
MK-287

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl) butane-1,4-dione from step A is stereospecifically reduced with (S)-BINAL-H (J. Am. Chem. Soc. 1984, 106, 6709) to 1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-oxo-4-(3,4,5-trimethoxyphenyl)-(1S)-butanol (step A'). This compound is reduced (NaBH4, THF, MeOH), cyclized (TFA, CHCl3), desilylated (n-Bu4NF, THF), and purified by chromatography on silica gel using procedures similar to those in step D to give (-)-(2S,5S)-2-(5-(2-hydroxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl -5-(3,4,5-trimethoxyphenyl)tetrahydrofuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 3
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 5
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Reactant of Route 6
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-

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